molecular formula C12H8Cl2OS2 B13672313 S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate

S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate

Cat. No.: B13672313
M. Wt: 303.2 g/mol
InChI Key: IJJBOECGHNEXKG-UHFFFAOYSA-N
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Description

S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate is an organic compound with the molecular formula C12H8Cl2O2S2 It is characterized by the presence of two chlorine atoms and a sulfinothioate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfinothioate group to a thiol group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate involves its interaction with specific molecular targets. The sulfinothioate group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, potentially leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-chlorophenyl) 4-Chlorobenzenesulfonothioate
  • 4-Chlorothiobenzenesulfonic acid S-(4-chlorophenyl) ester
  • 1-chloro-4-[(4-chlorobenzenesulfonyl)sulfanyl]benzene

Uniqueness

S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate is unique due to its specific structural features, such as the presence of both chlorine atoms and the sulfinothioate group

Properties

Molecular Formula

C12H8Cl2OS2

Molecular Weight

303.2 g/mol

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfinylsulfanylbenzene

InChI

InChI=1S/C12H8Cl2OS2/c13-9-1-5-11(6-2-9)16-17(15)12-7-3-10(14)4-8-12/h1-8H

InChI Key

IJJBOECGHNEXKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SS(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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